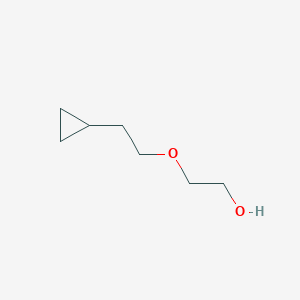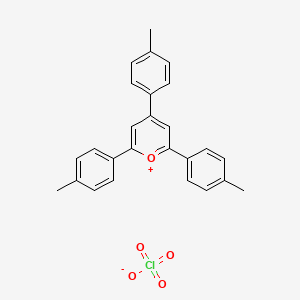![molecular formula C19H23FN4O3S B2470609 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1105251-77-1](/img/structure/B2470609.png)
1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C18H21FN4O3S . It has an average mass of 392.448 Da and a monoisotopic mass of 392.131836 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carboxamide group and a sulfonyl group linked to a fluorophenyl group . The other side of the molecule is attached to a tetrahydrocyclopenta[c]pyrazol group .Applications De Recherche Scientifique
Antibacterial Activity
Research has highlighted the synthesis and evaluation of compounds structurally related to 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide for their antibacterial properties. A notable study by Jinbo et al. (1993) focused on tetracyclic pyridone carboxylic acids with variations in the chemical structure. These compounds, including variants with nitrogen atoms and carbonyl groups, demonstrated notable antibacterial potency and inhibitory activity on DNA gyrase from Escherichia coli, indicating their potential as effective antibacterial agents (Jinbo et al., 1993).
Antiproliferative Activities
In the field of cancer research, derivatives of the compound have been investigated for their antiproliferative activities. Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, which were then tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some of these compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Aurora Kinase Inhibitor
In the domain of cancer treatment, a derivative of this compound has been explored as an Aurora kinase inhibitor. The compound studied by James et al. (2006) inhibits Aurora A, suggesting its potential utility in treating cancer. This finding adds a significant dimension to the therapeutic applications of such compounds (James, 2006).
Antimicrobial Activity
El‐Emary et al. (2002) synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, demonstrating significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Properties in Polymer Science
In polymer science, Liu et al. (2013) explored the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research demonstrates the versatility of such compounds in creating materials with desirable physical and chemical properties (Liu et al., 2013).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-23-18(16-3-2-4-17(16)22-23)21-19(25)13-9-11-24(12-10-13)28(26,27)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLVVVAFRCDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


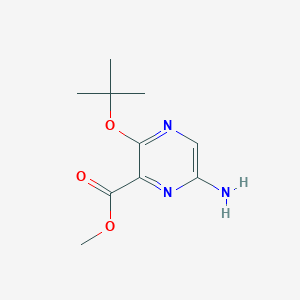
![3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide](/img/structure/B2470529.png)
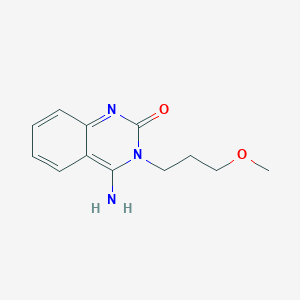

![1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2470534.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B2470535.png)
![Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate](/img/structure/B2470536.png)
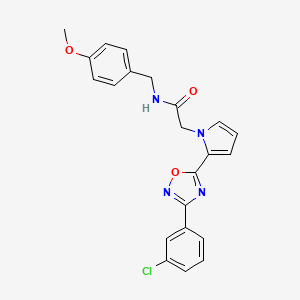
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)
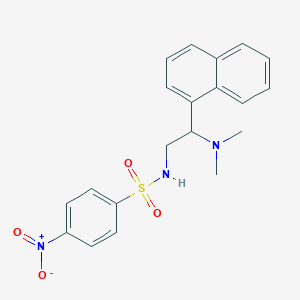
![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)
